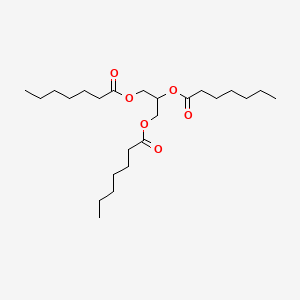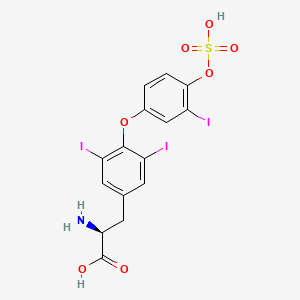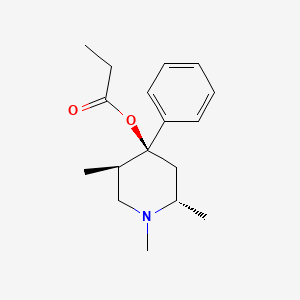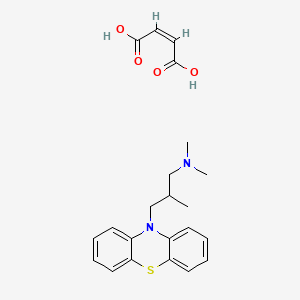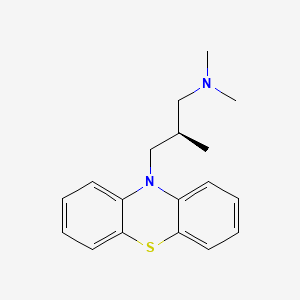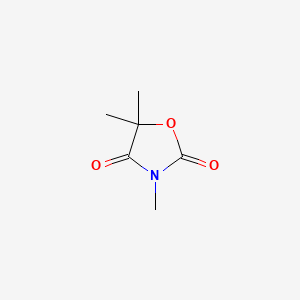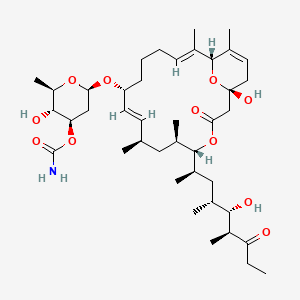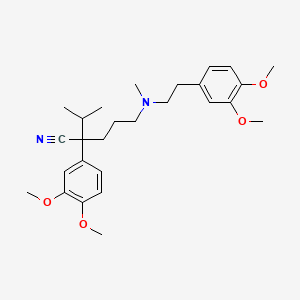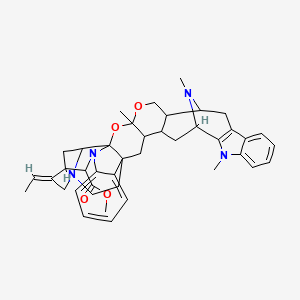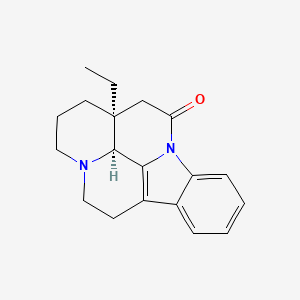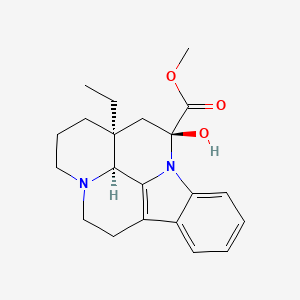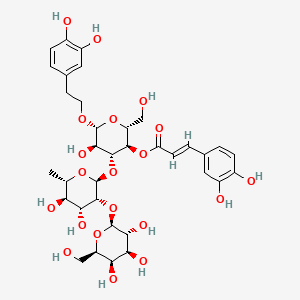
テウポリサイド
説明
This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-androgenic effects . It has attracted significant attention in the fields of medicine and pharmacology due to its potential therapeutic benefits.
科学的研究の応用
作用機序
Target of Action
Teupolioside, also known as Lamiuside A, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By acting on this enzyme, Teupolioside can influence androgen activity, which is particularly relevant in conditions like polycystic ovary syndrome (PCOS), juvenile acne, and androgenetic alopecia .
Mode of Action
Teupolioside interacts with its target, the enzyme 5α-reductase, by suppressing the activity of DHT testosterone . This suppression results in a decrease in androgen activity, which can be beneficial in conditions characterized by hyperandrogenism .
Biochemical Pathways
The primary biochemical pathway affected by Teupolioside is the conversion of testosterone to DHT by the enzyme 5α-reductase . By suppressing this conversion, Teupolioside can reduce the levels of DHT, thereby decreasing androgen activity . This can have downstream effects on various physiological processes, including hair growth and sebum production, which are often affected in conditions like acne and alopecia .
Pharmacokinetics
It is known that teupolioside is a biotechnologically active compound obtained from immortalized cell cultures of ajuga reptans . More research is needed to fully understand the pharmacokinetics of Teupolioside.
Result of Action
The primary result of Teupolioside’s action is the reduction of androgen activity. This has been shown to ameliorate clinical manifestations associated with hyperandrogenism in women with PCOS . Additionally, due to its action on 5α-reductase, Teupolioside may be of interest in the prevention of hair loss in androgenetic alopecia and in the treatment of juvenile acne .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teupolioside. For instance, the production of Teupolioside can be influenced by the conditions under which the Ajuga reptans plant cells are cultured . .
準備方法
Teupolioside can be obtained through biotechnological methods, specifically from immortalized cell cultures of Ajuga reptans . The industrial production of Teupolioside involves the use of plant cell cultures, which are maintained under controlled conditions to ensure a consistent yield of the compound . The process typically involves the extraction of the compound from the plant cells, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Teupolioside undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often hydroxylated, reduced, or substituted derivatives of Teupolioside, which may exhibit different pharmacological activities .
類似化合物との比較
Teupolioside is structurally similar to other phenylpropanoid glycosides such as verbascoside and echinacoside . it is unique in its specific combination of phenylpropanoid and phenylethanoid moieties, which contribute to its distinct pharmacological properties . Unlike other similar compounds, Teupolioside has been shown to possess significant anti-androgenic activity, making it particularly valuable for the treatment of hyperandrogenism-related conditions .
Similar Compounds
- Verbascoside
- Echinacoside
- Harpagide
- 8-O-acetylharpagide
Teupolioside’s unique combination of properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.
特性
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-GUTOYVNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162480 | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143617-02-1 | |
| Record name | Teupolioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEUPOLIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the known biological activities of teupolioside?
A: Teupolioside has demonstrated several promising biological activities in various studies. It has been shown to possess anti-inflammatory properties, effectively reducing inflammation in in vivo models of colitis [] and inhibiting pro-inflammatory mediator release from human keratinocytes []. Additionally, teupolioside exhibits antioxidant activity, protecting pig red blood cells from oxidative damage [] and mitigating oxidative stress in human skin cells exposed to UV radiation []. Research also suggests potential benefits in managing hirsutism, a condition characterized by excessive hair growth [, ]. Furthermore, teupolioside supplementation has shown positive effects on growth performance and oxidative status in piglets [, ].
Q2: How does teupolioside exert its anti-inflammatory effects?
A: While the precise mechanisms are still under investigation, studies suggest that teupolioside's anti-inflammatory action involves several pathways. It has been shown to effectively inhibit the release of reactive oxygen species (ROS) from leukocytes [], which play a significant role in inflammatory processes. Additionally, teupolioside displays potent inhibition of NF-κB and AP-1 DNA binding activity [], key transcription factors involved in regulating the expression of pro-inflammatory genes.
Q3: Are there any studies on the use of teupolioside in managing benign prostatic hyperplasia (BPH)?
A: Yes, a pilot study investigated the efficacy and safety of a fixed combination containing pollen extract and teupolioside (marketed as Xipag®) in managing lower urinary tract symptoms (LUTS) associated with BPH []. The study reported statistically significant improvements in LUTS based on the International Prostate Symptom Score (IPSS) questionnaire after three months of treatment, without any reported adverse drug reactions.
Q4: What is the impact of artificial polyploidization on teupolioside content in Ajuga reptans?
A: Research has shown that artificial polyploidization, a technique used to increase the number of chromosome sets in a plant, can significantly affect the production of secondary metabolites like teupolioside []. Specifically, tetraploid lines of Ajuga reptans, generated through artificial polyploidization, exhibited higher levels of trans-teupolioside compared to their diploid counterparts []. This finding highlights the potential of utilizing polyploidization techniques to enhance the yield of valuable compounds like teupolioside for medicinal and industrial purposes.
Q5: Can teupolioside be chemically modified to enhance its properties?
A: Yes, research has explored the enzymatic acylation of teupolioside to create novel derivatives with potentially improved characteristics []. While specific data on the modified compounds' activity and stability wasn't detailed in the provided abstracts, this approach highlights the potential for tailoring teupolioside's properties through chemical modification.
Q6: How does the antioxidant activity of teupolioside compare to other natural extracts?
A: A study compared the antioxidant capacity of teupolioside to verbascoside (from Siringa vulgaris cell cultures) and a natural Verbenaceae extract using a pig whole blood model []. Results indicated that while all tested extracts exhibited dose-dependent protection against oxidative damage, the natural Verbenaceae extract displayed significantly higher antioxidant activity than both teupolioside and verbascoside []. This difference highlights that the overall efficacy can be influenced by the presence of other synergistic compounds within natural extracts.
Q7: What are the primary analytical techniques used to quantify teupolioside?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is commonly employed for the identification and quantification of teupolioside in plant extracts and formulations [, ]. These techniques offer high sensitivity and selectivity, allowing for accurate measurement of teupolioside levels in complex mixtures.
Q8: Has the structure of teupolioside been fully elucidated?
A: While the provided abstracts don't provide specific spectroscopic data for teupolioside, they consistently refer to it as a phenylpropanoid glycoside [, , , , ]. This classification implies that its structure comprises a phenylpropane unit linked to one or more sugar molecules. Full structural elucidation likely involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)
